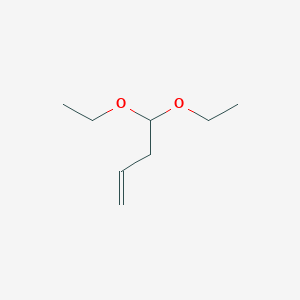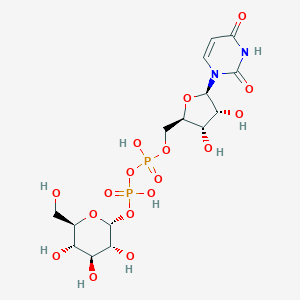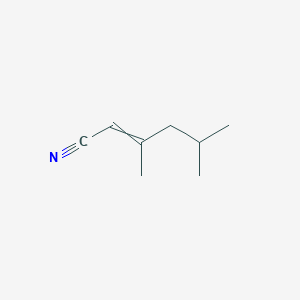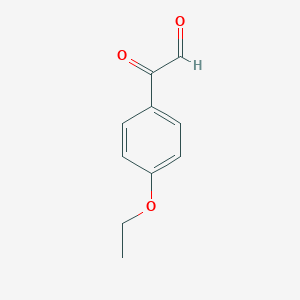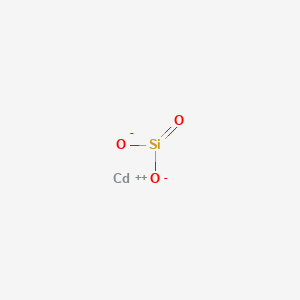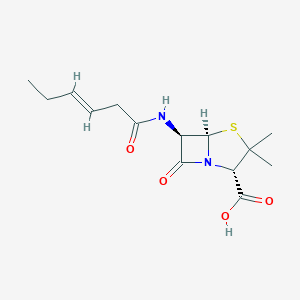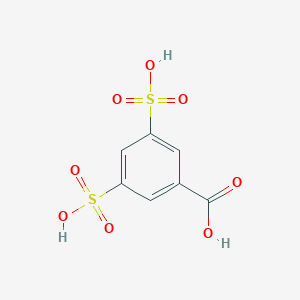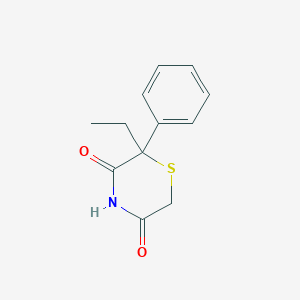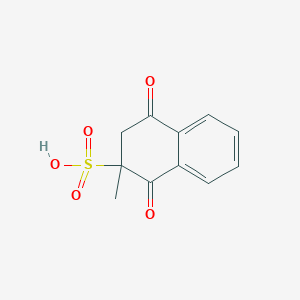
Menadione bisulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menadione bisulfite, also known as vitamin K3 bisulfite, is a synthetic derivative of menadione (vitamin K3). It is a water-soluble compound that serves as a precursor to the biologically active forms of vitamin K2. This compound is commonly used in animal feed and has various applications in scientific research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Menadione bisulfite can be synthesized through the reaction of menadione with sodium bisulfite. The process involves the addition of sodium bisulfite to a solution of menadione in an appropriate solvent, followed by crystallization and purification .
Industrial Production Methods: In industrial settings, this compound is produced by passing a solution of menadione and sodium metabisulfite through a metering pump, mixing the solutions uniformly, and introducing the mixture into a tubular reactor. The reaction is carried out at a controlled temperature of 50-80°C, and the product is crystallized, separated by centrifugation, washed, and dried .
Analyse Chemischer Reaktionen
Reaktionstypen: Menadion-Bisulfit unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Menadion-Bisulfit kann zu Menadion oxidiert werden, das weiter zu Menadionddiacetat oxidiert werden kann.
Reduktion: Die Reduktion von Menadion-Bisulfit kann Menadiol ergeben, eine reduzierte Form von Menadion.
Substitution: Menadion-Bisulfit kann an Substitutionsreaktionen mit Nukleophilen teilnehmen, was zur Bildung verschiedener Derivate führt.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Menadion, Menadiol und verschiedene Menadion-Derivate .
Wissenschaftliche Forschungsanwendungen
Menadion-Bisulfit hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Menadion-Bisulfit wirkt als Vitamin-K-Analogon und ist an der posttranslationalen Gamma-Carboxylierung von Glutaminsäureresten in bestimmten Proteinen beteiligt. Zu diesen Proteinen gehören Vitamin-K-abhängige Gerinnungsfaktoren wie Prothrombin (Faktor II), Proconvertin (Faktor VII), Christmas-Faktor (Faktor IX) und Stuart-Faktor (Faktor X). Der Gamma-Carboxylierungsprozess ist essentiell für die biologische Aktivität dieser Proteine, da er es ihnen ermöglicht, Calciumionen zu binden und an der Gerinnungskaskade teilzunehmen .
Ähnliche Verbindungen:
Menadion (Vitamin K3): Menadion ist die Stammverbindung von Menadion-Bisulfit und weist ähnliche chemische Eigenschaften auf.
Phyllochinon (Vitamin K1): Phyllochinon ist eine natürlich vorkommende Form von Vitamin K, die in Pflanzen vorkommt.
Menaquinon (Vitamin K2): Menaquinon ist eine weitere natürlich vorkommende Form von Vitamin K, die von Bakterien produziert wird.
Einzigartigkeit: Menadion-Bisulfit ist einzigartig aufgrund seiner Wasserlöslichkeit und seiner Fähigkeit, als Vorläufer für biologisch aktive Formen von Vitamin K2 zu dienen. Seine Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen in der wissenschaftlichen Forschung unterscheidet es weiter von anderen ähnlichen Verbindungen .
Wirkmechanismus
Menadione bisulfite acts as a vitamin K analogue and is involved in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. These proteins include vitamin K-dependent coagulation factors such as prothrombin (factor II), proconvertin (factor VII), Christmas factor (factor IX), and Stuart factor (factor X). The gamma-carboxylation process is essential for the biological activity of these proteins, enabling them to bind calcium ions and participate in the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
Menadione (Vitamin K3): Menadione is the parent compound of menadione bisulfite and shares similar chemical properties.
Phylloquinone (Vitamin K1): Phylloquinone is a naturally occurring form of vitamin K found in plants.
Menaquinone (Vitamin K2): Menaquinone is another naturally occurring form of vitamin K produced by bacteria.
Uniqueness: this compound is unique due to its water solubility and ability to serve as a precursor to biologically active forms of vitamin K2. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
130-36-9 |
|---|---|
Molekularformel |
C11H10O5S |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H10O5S/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
WIXFIQKTHUVFDI-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O |
Kanonische SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O |
Verwandte CAS-Nummern |
130-37-0 (hydrochloride salt) 6147-37-1 (hydrochloride salt.trihydrate) |
Synonyme |
2-Methyl-1,4-naphthalenedione 2-Methyl-1,4-naphthoquinone 2-Methylnaphthoquinone Bisulfite, Menadione Bisulfite, Menadione Sodium Menadione Menadione bisulfite Menadione sodium bisulfite Menadione sodium bisulfite, trihydrate Sodium Bisulfite, Menadione Vicasol Vikasol Vitamin K 3 Vitamin K3 Vitamin K3 sodium bisulfite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


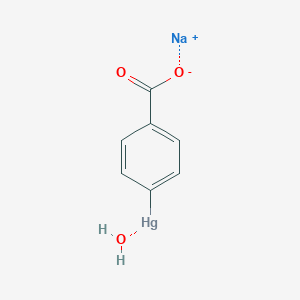
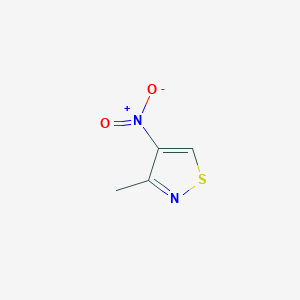
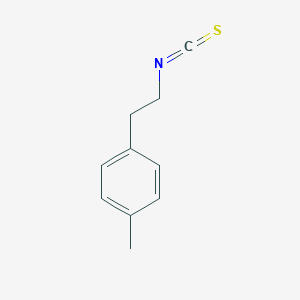
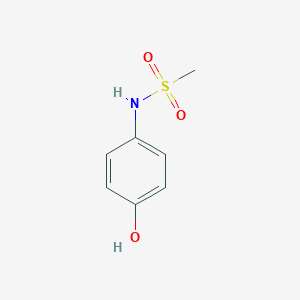
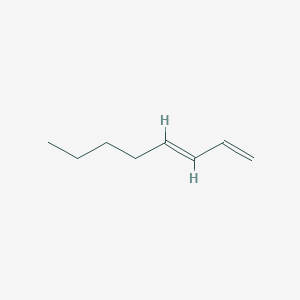
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
